1H and 13C NMR Chemical Shift Assignments for 3-Phenoxy-cyclohex-2-enone: A Comprehensive Technical Guide
1H and 13C NMR Chemical Shift Assignments for 3-Phenoxy-cyclohex-2-enone: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern synthetic organic chemistry and drug development, 3-phenoxy-cyclohex-2-enone serves as a critical synthon. It is frequently utilized in the synthesis of complex spirocyclic architectures and active pharmaceutical ingredients, including indazole-based protein kinase inhibitors[1]. For researchers conducting cross-coupling reactions, functionalization, or structural validation of derivatives, a rigorous understanding of this molecule's exact electronic environment is paramount. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shift assignments of 3-phenoxy-cyclohex-2-enone, grounded in causality, self-validating protocols, and field-proven methodologies.
Electronic Architecture & Causality of Chemical Shifts
To accurately assign the NMR spectra of 3-phenoxy-cyclohex-2-enone, one must first analyze its electronic architecture. The molecule features a vinylogous ester (or push-pull enone) system.
The oxygen atom of the phenoxy group donates its lone-pair electron density into the α,β -unsaturated system via resonance. This creates a highly polarized double bond:
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Upfield Shielding at C2: The resonance delocalization pushes electron density onto the α -carbon (C2), causing significant upfield shielding. Unlike a standard unsubstituted enone where the α -proton typically resonates around δ 6.0 ppm, the C2 proton in this system is shielded to δ 5.11 ppm, and the corresponding carbon is highly shielded at δ 106.0 ppm[2].
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Downfield Deshielding at C3: Conversely, the β -carbon (C3) acts as the resonance donor site attached to the electronegative oxygen. This strips electron density from C3, deshielding it dramatically to δ 178.3 ppm, pushing it near the carbonyl region[3].
High-Resolution NMR Data & Assignments
The following tables summarize the quantitative 1 H and 13 C NMR data acquired in CDCl 3 at 298 K. The assignments are cross-validated against authoritative literature standards for vinylogous esters and cyclic enones[4],[2].
Table 1: 1 H NMR Chemical Shifts (400/500 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |
| H-meta | 7.38 | Triplet (t) | 8.4 | 2H | Aromatic protons meta to the oxygen linkage. |
| H-para | 7.23 | Triplet (t) | 8.4 | 1H | Aromatic proton para to the oxygen linkage. |
| H-ortho | 7.02 | Doublet (d) | 8.4 | 2H | Aromatic protons ortho to the oxygen; shielded by the ether linkage. |
| H2 | 5.11 | Singlet (s) | - | 1H | α -vinyl proton; highly shielded by resonance from the C3-oxygen. |
| H4 | 2.65 | Triplet (t) | 6.4 | 2H | Allylic CH 2 ; deshielded by proximity to the C=C double bond. |
| H6 | 2.36 | Triplet (t) | 6.4 | 2H | α -carbonyl CH 2 ; deshielded by the C1 carbonyl group. |
| H5 | 2.07 | Quintet (qn) | 6.4 | 2H | Homoallylic CH 2 ; central aliphatic protons with highest multiplicity. |
Table 2: 13 C NMR Chemical Shifts (100/125 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Rationale |
| C1 | 199.6 | Quaternary (C=O) | Conjugated ketone carbonyl carbon. |
| C3 | 178.3 | Quaternary (=C-O) | β -vinyl carbon; highly deshielded by electronegative oxygen. |
| C-ipso | 152.6 | Quaternary (Ar-O) | Aromatic carbon directly attached to the ether oxygen. |
| C-meta | 130.0 | CH (Aromatic) | Meta carbons of the phenoxy ring. |
| C-para | 126.1 | CH (Aromatic) | Para carbon of the phenoxy ring. |
| C-ortho | 121.3 | CH (Aromatic) | Ortho carbons of the phenoxy ring. |
| C2 | 106.0 | CH (Vinyl) | α -vinyl carbon; shielded by push-pull resonance. |
| C6 | 36.6 | CH 2 (Aliphatic) | Carbon adjacent to the C1 carbonyl. |
| C4 | 28.5 | CH 2 (Aliphatic) | Carbon allylic to the C2=C3 double bond. |
| C5 | 21.1 | CH 2 (Aliphatic) | Homoallylic central carbon of the aliphatic ring. |
Experimental Methodology: Self-Validating NMR Protocols
To ensure scientific integrity, NMR acquisition must not be treated as a passive recording, but as a self-validating system . The following step-by-step methodology outlines the optimal workflow for structural verification.
Step 1: Sample Preparation
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Protocol: Dissolve 15–20 mg of highly pure 3-phenoxy-cyclohex-2-enone in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
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Causality: CDCl 3 is selected because it lacks exchangeable protons, preventing signal overlap with the analyte. TMS provides a definitive 0.00 ppm internal calibration point, ensuring chemical shift accuracy across different magnetic field strengths. The solvent residual peak ( δ 7.26 ppm for 1 H, δ 77.16 ppm for 13 C) serves as a reliable secondary reference.
Step 2: 1D Acquisition ( 1 H and 13 C{ 1 H})
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Protocol: Acquire the 1 H spectrum at 400 or 500 MHz using 16 scans and a relaxation delay (D1) of 2 seconds. Acquire the 13 C spectrum at 100 or 125 MHz using 1024 scans, a D1 of 2 seconds, and WALTZ-16 composite pulse decoupling.
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Causality: The 13 C{ 1 H} decoupling collapses complex carbon-proton splitting into sharp singlets, drastically improving the signal-to-noise ratio and resolving the closely spaced aliphatic carbons (C4, C5, C6). The 2-second relaxation delay ensures that all protons fully relax between pulses, allowing for quantitative integration.
Step 3: Self-Validation via Integration
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Protocol: Phase and baseline-correct the spectrum, then integrate all peaks.
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Causality: A self-validating system requires the integrals to perfectly match the molecular formula (C 12 H 12 O 2 ). The integral must sum to exactly 12 protons: 5 (phenoxy) + 1 (vinyl) + 6 (cyclohexenone CH 2 groups). Any deviation indicates impurities or incomplete relaxation.
Step-by-step NMR acquisition and validation workflow.
Mechanistic Validation via 2D NMR Strategies
While 1D NMR provides the foundational data, 2D NMR experiments are required to prevent the misassignment of the aliphatic CH 2 groups (C4, C5, C6) and to definitively prove the ether linkage.
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COSY (Correlation Spectroscopy): Validates the connectivity of the aliphatic chain. The H5 protons ( δ 2.07) will show distinct cross-peaks with both the H4 ( δ 2.65) and H6 ( δ 2.36) protons, confirming the -CH 2 -CH 2 -CH 2
- sequence.
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HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their directly attached carbons. This is crucial for differentiating the C4 ( δ 28.5) and C6 ( δ 36.6) carbons by linking them to their respective proton triplets.
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HMBC (Heteronuclear Multiple Bond Correlation): The ultimate self-validating tool for the molecular framework. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings. The vinyl proton H2 ( δ 5.11) shows strong correlations to C1 ( δ 199.6) and C3 ( δ 178.3). Most importantly, the ortho-protons of the phenoxy ring ( δ 7.02) show a 2J correlation to the ipso-carbon ( δ 152.6), confirming the integrity of the phenoxy moiety[2].
Key HMBC (1H-13C) correlations validating the molecular framework.
References
- Source: doi.
- Source: The Journal of Organic Chemistry (ACS Publications)
- Title: US6891044B2 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use Source: Google Patents URL
